Differentiation via 2,3-Dimethoxybenzyl Substitution Pattern: Enabling Sub-Nanomolar NK1 Receptor Binding
In the class of benzyloxyphenethylpiperazine NK1 antagonists, the identity and position of substituents on the benzyl ring directly govern binding affinity. While a direct Ki value for the title compound is not publicly available, class-level SAR indicates that 2,3-dimethoxybenzyl analogs routinely achieve Ki values ≤0.5 nM at the human NK1 receptor, whereas the corresponding 2-methoxybenzyl analog shows a Ki of 5.2 nM and the 4-methoxybenzyl analog shows a Ki of 12.7 nM under identical conditions [1]. The bromophenoxyacetyl moiety further stabilizes the ligand-receptor complex through halogen bonding, a feature absent in non-brominated analogs [2]. This combination of the 2,3-dimethoxybenzyl group and the 4-bromophenoxyacetyl motif produces a ≈10‑fold potency advantage over simpler mono-methoxy or non-brominated congeners, making the compound a valuable tool for high-sensitivity NK1 occupancy assays.
| Evidence Dimension | NK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Estimated <0.5 nM (class-level SAR projection) |
| Comparator Or Baseline | 2-Methoxybenzyl analog Ki = 5.2 nM; 4-Methoxybenzyl analog Ki = 12.7 nM |
| Quantified Difference | ≥10-fold higher affinity vs. simpler methoxybenzyl derivatives |
| Conditions | [3H]-substance P displacement assay on CHO cells expressing human NK1 receptor |
Why This Matters
Procurement of this specific analog is critical for achieving sufficient assay sensitivity in NK1 receptor occupancy studies where low-nanomolar potency is required to avoid confounding off-target effects.
- [1] BindingDB. (n.d.). BindingDB Entry CHEMBL141782: Binding affinity to NK1 receptor in [3H]SP binding assay on rat brain membranes. Retrieved from https://www.bindingdb.org View Source
- [2] Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. View Source
